Pyrene, 2-ethynyl- is a derivative of pyrene, which is a polycyclic aromatic hydrocarbon characterized by its four fused benzene rings. This compound features a terminal ethynyl group, which provides unique reactivity and enhances its utility in various chemical applications. Pyrene itself is known for its intrinsic fluorescence, making it valuable in biochemical and material science applications. The presence of the ethynyl group allows for participation in click chemistry and other coupling reactions, such as Sonogashira coupling, which are essential for synthesizing complex organic molecules .
The reactivity of pyrene, 2-ethynyl- is largely attributed to its terminal alkyne group. This compound can undergo:
Pyrene derivatives, including pyrene, 2-ethynyl-, exhibit significant biological activity due to their ability to intercalate into double-stranded DNA. This property has been exploited in various studies involving nucleic acid probes and biosensors. The fluorescence properties of pyrene allow for sensitive detection methods in biological assays, making it a useful tool in molecular biology and biochemistry .
The synthesis of pyrene, 2-ethynyl- can be achieved through several methods:
Pyrene, 2-ethynyl- finds applications across various fields:
Studies involving pyrene, 2-ethynyl- often focus on its interactions with nucleic acids. The compound's ability to form excimers when two pyrene units are in close proximity allows researchers to investigate conformational changes in DNA and RNA structures. This property is utilized in designing molecular beacons and other biosensors that rely on fluorescence changes upon hybridization events .
Several compounds share structural similarities with pyrene, 2-ethynyl-, yet exhibit unique characteristics:
These compounds highlight the versatility of polycyclic aromatic hydrocarbons while underscoring the unique reactivity introduced by the ethynyl group in pyrene, 2-ethynyl-. Each derivative presents distinct opportunities for research and application based on their structural modifications and resultant properties.
The synthesis of pyrene, 2-ethynyl- represents a significant challenge in pyrene chemistry due to the reduced reactivity of the 2-position compared to the more reactive 1-, 3-, 6-, and 8-positions [1]. The 2-position of pyrene, along with the 7-position, is classified as a nodal position with approximately 20.5 kilocalories per mole higher energy compared to the active non-K region positions [1]. This energetic constraint necessitates specialized synthetic approaches to achieve regioselective functionalization at the 2-position.
The most established synthetic route to pyrene, 2-ethynyl- involves a multi-step sequence beginning with pyrene and proceeding through selective functionalization at the 2-position [2]. The initial step employs iridium-catalyzed borylation of pyrene using bis(pinacolato)diboron to introduce a boronic ester functionality [2] [3]. This borylation reaction demonstrates remarkable selectivity for the 2-position when conducted under appropriate conditions, providing pyrene-2-boronic acid pinacol ester as the key intermediate [4].
The boronic ester intermediate undergoes oxidation with hydrogen peroxide to yield pyren-2-ol [2] [3]. This hydroxyl-functionalized pyrene serves as a crucial precursor for subsequent transformations. The conversion of pyren-2-ol to a suitable leaving group involves ortho-bromination using molecular bromine, followed by reaction with triflic anhydride to afford the corresponding triflate derivative [2] [3].
Reaction Step | Reagent | Conditions | Yield |
---|---|---|---|
Borylation | Bis(pinacolato)diboron, Iridium catalyst | Elevated temperature | 52% [4] |
Oxidation | Hydrogen peroxide | Aqueous conditions | High [2] |
Triflate formation | Triflic anhydride | Anhydrous conditions | Moderate [2] |
Sonogashira coupling | Trimethylsilylacetylene, Palladium catalyst | Base, inert atmosphere | Variable [2] |
The final carbon-carbon bond formation employs the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling between the triflate derivative and trimethylsilylacetylene [2] [3]. This reaction proceeds under mild conditions using a palladium catalyst system in the presence of a suitable base such as triethylamine [2]. The trimethylsilyl protecting group provides stability during the coupling reaction and can be readily removed using base-induced desilylation to yield the terminal alkyne product [2] [3].
Alternative synthetic approaches have been explored for accessing 2-ethynylpyrene derivatives [4]. Sequential iridium-catalyzed carbon-hydrogen borylation and substitution chemistry provides a general method for synthesizing 2,7-disubstituted pyrene derivatives containing different substituents [4]. This methodology demonstrates the versatility of the borylation approach for pyrene functionalization at nodal positions.
The Sonogashira coupling reaction has proven particularly effective for introducing ethynyl substituents onto pyrene scaffolds [5] [6]. The reaction typically employs palladium catalysts in combination with copper co-catalysts to facilitate the formation of carbon-carbon bonds between terminal alkynes and aryl halides or triflates [7]. The mild reaction conditions and high functional group tolerance make this approach suitable for complex pyrene derivatives.
Recent investigations have explored copper-free Sonogashira reaction conditions for pyrene derivatives, eliminating potential complications from copper-catalyzed side reactions [5]. These modified protocols maintain high efficiency while reducing the complexity of the catalyst system.
X-ray crystallographic analysis of pyrene, 2-ethynyl- and related derivatives provides crucial insights into the solid-state molecular conformation and intermolecular packing arrangements [8]. Single-crystal X-ray diffraction studies reveal the precise molecular geometry and the influence of the ethynyl substituent on the pyrene framework.
Crystallographic investigations of ethynylpyrene derivatives demonstrate that the ethynyl group adopts a linear geometry extending from the pyrene core [8] [9]. The carbon-carbon triple bond maintains its characteristic bond length of approximately 1.20 Angstroms, consistent with typical alkyne functionality [8]. The pyrene ring system remains essentially planar, with minimal deviation from coplanarity upon ethynyl substitution.
Crystallographic Parameter | Value | Reference |
---|---|---|
Space group | P21/c | [8] |
Unit cell a | 14.571(2) Å | [8] |
Unit cell b | 3.9094(5) Å | [8] |
Unit cell c | 20.242(3) Å | [8] |
Crystal system | Monoclinic | [8] |
Temperature | 130 K | [8] |
The solid-state packing of ethynylpyrene derivatives exhibits characteristic π-π stacking interactions between adjacent pyrene units [10]. These intermolecular interactions play a crucial role in determining the photophysical properties of the crystalline material [10]. The distance between pyrene planes typically ranges from 3.3 to 3.7 Angstroms, depending on the specific derivative and crystal packing arrangement [10].
Single-crystal X-ray diffraction data for 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene reveals a triclinic crystal system with space group P-1 [9]. The crystallographic analysis shows unit cell parameters of a = 6.3160 Angstroms, b = 10.023 Angstroms, and c = 15.378 Angstroms, with angles α = 70.431°, β = 81.290°, and γ = 80.513° [9]. This structure provides insight into the solid-state organization of multiply-substituted ethynylpyrene derivatives.
The influence of ethynyl substitution on intermolecular interactions has been characterized through detailed crystallographic analysis [11] [12]. The linear ethynyl groups can participate in weak intermolecular interactions, including carbon-hydrogen...π contacts and dipole-dipole interactions [11]. These secondary interactions contribute to the overall crystal stability and influence the thermal properties of the solid material.
Comparative crystallographic studies of different ethynylpyrene positional isomers reveal distinct packing motifs [8]. The 1-ethynylpyrene isomer crystallizes in a different space group compared to other substitution patterns, highlighting the sensitivity of crystal packing to the position of ethynyl substitution [8]. These structural differences translate into measurable variations in physical properties such as melting point and solubility.
Temperature-dependent crystallographic studies provide information about thermal expansion and phase transitions in ethynylpyrene crystals [8]. Low-temperature data collection enhances the precision of structural parameters and reveals subtle conformational details that may be obscured at room temperature [8].
Density functional theory calculations have provided comprehensive insights into the electronic structure and properties of pyrene, 2-ethynyl- [13] [14] [15]. These computational studies reveal the fundamental molecular orbital characteristics and predict spectroscopic properties that guide experimental investigations.
Ground-state geometry optimizations using density functional theory with the B3LYP functional and 6-31G(d,p) basis set confirm the planar nature of the pyrene core with minimal distortion upon ethynyl substitution [16] [17]. The optimized geometry shows that the ethynyl group maintains linearity and extends the conjugated π-system of the pyrene framework [16]. The carbon-carbon triple bond length in the optimized structure matches experimental crystallographic data within typical computational accuracy.
Computational Parameter | Method | Result |
---|---|---|
HOMO energy | B3LYP/6-31G(d,p) | Variable with substitution [18] |
LUMO energy | B3LYP/6-31G(d,p) | Stabilized by ethynyl [18] |
HOMO-LUMO gap | TD-DFT | 2.54-2.95 eV [19] |
Oscillator strength | TD-DFT | 1.1976-1.4787 [18] |
Time-dependent density functional theory calculations accurately predict the electronic absorption spectrum of ethynylpyrene derivatives [13] [15] [20]. These calculations reveal that ethynyl substitution primarily affects the lowest unoccupied molecular orbital energy levels, leading to a reduction in the HOMO-LUMO gap compared to unsubstituted pyrene [19]. The calculated transition energies show excellent agreement with experimental absorption maxima when appropriate solvent effects are included [20].
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital retains significant density on the pyrene core, while the lowest unoccupied molecular orbital shows substantial contribution from the ethynyl substituent [14] [19]. This orbital distribution facilitates intramolecular charge transfer character in the excited state, influencing the photophysical properties of the molecule [14].
Configuration interaction singles calculations provide detailed information about excited-state properties and electronic transitions [21] [13]. These higher-level calculations confirm the charge-transfer nature of the lowest excited state and predict accurate oscillator strengths for optical transitions [13]. The calculated results support the experimental observation of enhanced fluorescence quantum yields in ethynylpyrene derivatives compared to unsubstituted pyrene.
Density functional theory studies of intermolecular interactions in ethynylpyrene dimers reveal the nature of π-π stacking and other weak interactions [22] [17]. Dispersion-corrected functionals accurately reproduce the binding energies and optimal geometries of pyrene dimers, providing insight into solid-state packing preferences [22]. These calculations complement crystallographic data and explain the observed stability of specific crystal forms.
Solvent effects on the electronic structure have been investigated using polarizable continuum model calculations [20]. The results show that polar solvents stabilize charge-transfer excited states, leading to red-shifted absorption and emission spectra [20]. These computational predictions guide the selection of appropriate solvents for spectroscopic measurements and applications.